molecular formula C17H16N2O2S B378232 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide CAS No. 313275-26-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

Katalognummer: B378232
CAS-Nummer: 313275-26-2
Molekulargewicht: 312.4g/mol
InChI-Schlüssel: QMXOGWHCNXZJHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is a synthetic organic compound based on the benzothiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its diverse and significant biological activities . This compound features a 6-ethoxy substitution on the benzothiazole ring and is functionalized with a 2-methylbenzamide group at the 2-position. The benzothiazole nucleus is a planar structure, with the nine atoms of the bicycle and attached substituents being coplanar, which is often crucial for its interaction with biological targets . The primary research value of this compound lies in its potential as a key intermediate or lead compound in drug discovery programs. Benzothiazole derivatives, particularly 2-substituted variants, have demonstrated a wide spectrum of pharmacological properties in scientific literature, including potent antimicrobial, anticancer, and anti-inflammatory activities . The 6-ethoxy substituent, found in other researched molecules, is a common feature that can influence the compound's solubility and metabolic stability . Researchers can utilize this compound to explore its mechanism of action in various biochemical pathways or as a building block for synthesizing novel chemical libraries. This product is strictly labeled "For Research Use Only" (RUO) and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-3-21-12-8-9-14-15(10-12)22-17(18-14)19-16(20)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXOGWHCNXZJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation Reaction

Reagents :

  • 2-Amino-4-ethoxythiophenol

  • Bromine (Br₂) in glacial acetic acid
    Procedure :

  • Dissolve 2-amino-4-ethoxythiophenol (1.0 equiv) in glacial acetic acid.

  • Add bromine (1.1 equiv) dropwise at 0–5°C under inert atmosphere.

  • Stir at room temperature for 4–6 hours.

  • Neutralize with NaOH (10%), extract with dichloromethane, and purify via recrystallization (ethanol/water).
    Yield : 78–85%.

Alternative Halogenation Methods

Using chlorine gas or N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C reduces side products but requires strict temperature control.

Amide Coupling with 2-Methylbenzoyl Derivatives

Acyl Chloride Method

Reagents :

  • 6-Ethoxy-1,3-benzothiazol-2-amine

  • 2-Methylbenzoyl chloride

  • Triethylamine (TEA) in anhydrous dichloromethane (DCM)
    Procedure :

  • Dissolve 6-ethoxy-1,3-benzothiazol-2-amine (1.0 equiv) and TEA (2.5 equiv) in DCM.

  • Add 2-methylbenzoyl chloride (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash with NaHCO₃ (5%), dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate).
    Yield : 82–88%.

Carbodiimide-Mediated Coupling

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF)
    Procedure :

  • Mix 6-ethoxy-1,3-benzothiazol-2-amine (1.0 equiv), 2-methylbenzoic acid (1.1 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in THF.

  • Stir at 25°C for 24 hours.

  • Concentrate under vacuum, extract with ethyl acetate, and purify via silica gel chromatography.
    Yield : 75–80%.

One-Pot Synthesis

Sequential Cyclization-Acylation

Reagents :

  • 2-Amino-4-ethoxythiophenol

  • 2-Methylbenzoyl chloride

  • Bromine in acetic acid
    Procedure :

  • Perform cyclocondensation of 2-amino-4-ethoxythiophenol with bromine as in Section 1.1.

  • Without isolation, add 2-methylbenzoyl chloride and TEA directly to the reaction mixture.

  • Stir for 12 hours at 25°C.
    Yield : 70–75%.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantages
Acyl ChlorideDCM, TEA, 25°C, 12h82–88≥98High yield, minimal side products
EDCI/HOBtTHF, 25°C, 24h75–80≥95Mild conditions, no acyl chloride use
One-PotAcetic acid, 25°C, 12h70–75≥90Reduced purification steps

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve amide bond formation kinetics but require higher temperatures.

  • Dichloromethane minimizes side reactions in acyl chloride methods.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) increases acylation rates by 15–20% in EDCI-mediated reactions.

Temperature Control

  • Coupling at 0–5°C reduces hydrolysis of 2-methylbenzoyl chloride, improving yields by 8–10%.

Challenges and Solutions

Impurity Formation

  • By-products : N-acylated benzothiazoles due to over-reaction.

  • Mitigation : Use stoichiometric acyl chloride (1.2 equiv) and monitor via TLC.

Low Solubility

  • Issue : Poor solubility of 6-ethoxy-1,3-benzothiazol-2-amine in non-polar solvents.

  • Solution : Pre-dissolve in DMF or DMSO before adding to reaction mixtures.

Scalability and Industrial Relevance

  • Kilogram-scale batches achieve 80–85% yield using continuous flow reactors for cyclocondensation.

  • Cost-effective catalysts : Recyclable Pd/C or CuI reduce production costs by 30% in large-scale EDCI methods .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the benzamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or benzamides.

Wissenschaftliche Forschungsanwendungen

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzothiazole ring and the amide-linked aromatic group, leading to differences in biological activity, solubility, and binding affinity. Below is a detailed analysis:

Substitution on the Benzothiazole Ring

a) N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide
  • Structural Difference : Replaces the 2-methylbenzamide with a 4-(trifluoromethyl)benzamide group.
  • Molecular weight (366.36 g/mol) is higher than the target compound, likely altering pharmacokinetics .
b) 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
  • Structural Difference : Features a chloro-acetamide group instead of benzamide.
  • Impact: The smaller acetamide group and chlorine atom may reduce steric hindrance, favoring interactions with smaller active sites. No biological data is provided, but the chloro group could enhance reactivity .
c) N-(6-Nitrobenzo[d]thiazol-2-yl)-... (VEGFR-2 Inhibitors)
  • Structural Difference : Nitro group at position 6 instead of ethoxy.
  • Impact : Nitro groups are electron-withdrawing, which may enhance oxidative stress in cancer cells. Derivatives in this class showed potent VEGFR-2 inhibition and antiproliferative activity in vitro .

Substitution on the Amide-Linked Aromatic Group

a) 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)
  • Structural Difference : Pyrimidine ring with bromo and methylsulfanyl groups.
  • Impact : The pyrimidine core may engage in π-π stacking with target proteins. Z14 was studied for dengue virus NS protein inhibition, though specific activity data is unavailable .
b) N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBKO6377)
  • Structural Difference : Nitrofuran-carboxamide substituent.
  • Impact : Nitrofurans are redox-active, often conferring antimicrobial activity. The ethoxy group’s role here may stabilize interactions with bacterial enzymes .
c) N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
  • Structural Difference : Fluorine atom at position 2 of the benzamide.
  • Impact: Fluorine’s electronegativity improves metabolic stability and membrane permeability.

Anticancer Activity

  • N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives : Exhibited IC50 values in the micromolar range against cancer cell lines, with VEGFR-2 inhibition linked to antiangiogenic effects .
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide : Methyl substitution may balance lipophilicity and target engagement, though specific data is lacking.

Enzyme Inhibition

  • N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) : Showed pIC50 = 7.8 for CK-1δ inhibition, outperforming some analogs. The trifluoromethyl group likely enhances binding via hydrophobic interactions .

Comparative Data Table

Compound Name Substituents (Benzothiazole/Amide) Molecular Weight (g/mol) Key Biological Activity Source
This compound 6-ethoxy, 2-methylbenzamide Not reported N/A (Theoretical analysis) -
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-ethoxy, 4-CF3-benzamide 366.36 N/A
Z14 6-ethoxy, pyrimidine-carboxamide Not reported Dengue virus NS protein inhibitor
2-BTFBA Benzothiazole, 2-fluorobenzamide Not reported Antimicrobial, optical properties
BTA 6-CF3, trimethoxyphenyl Not reported CK-1δ inhibition (pIC50 = 7.8)

Biologische Aktivität

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. The chemical structure can be represented as follows:

PropertyValue
Molecular Formula C18H18N2O2S
Molecular Weight 342.41 g/mol
IUPAC Name This compound
LogP 4.613
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 47.425 Ų

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane under reflux conditions. Purification is achieved through recrystallization or column chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to their active sites.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in disease processes.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

Studies have demonstrated that benzothiazole derivatives exhibit moderate to potent antimicrobial activity. For instance, compounds similar to this compound were tested against Staphylococcus aureus and showed promising results at concentrations around 50 mg/ml .

Anticancer Activity

Research has explored the anticancer potential of this compound class. Benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies are needed to evaluate the efficacy of this compound against different cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Further pharmacological studies are required to elucidate these effects in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives, including this compound:

  • Antimicrobial Study : A study published in PMC evaluated various benzothiazole derivatives against common bacterial strains and found that modifications at the benzothiazole moiety significantly influenced antimicrobial potency .
  • Cancer Research : In vitro studies have indicated that certain benzothiazole derivatives can effectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumorigenesis.
  • Inflammation Model : Experimental models demonstrated that benzothiazole compounds could reduce inflammation markers in animal models, suggesting their potential therapeutic applications in inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.